

An In-depth Technical Guide to 4-(2-methylphenoxy)benzenesulfonyl chloride

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Compound of Interest

Compound Name: 4-(2-methylphenoxy)benzenesulfonyl Chloride

Cat. No.: B1587007

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Introduction and Strategic Importance

4-(2-methylphenoxy)benzenesulfonyl chloride, registered under CAS number 610277-83-3, is a highly functionalized aromatic compound of significant interest in the realms of medicinal chemistry, agrochemical synthesis, and materials science.^{[1][2]} Its molecular architecture, featuring a diaryl ether linkage and a reactive sulfonyl chloride moiety, positions it as a versatile intermediate for the construction of complex molecular entities.^[2] The diaryl ether core is a common motif in numerous biologically active natural products and pharmaceuticals, while the sulfonyl chloride group serves as a key electrophilic handle for the facile introduction of sulfonamide and sulfonate ester functionalities.^[2] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and safe handling, designed to empower researchers in leveraging its synthetic potential.

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and predicted physicochemical properties of **4-(2-methylphenoxy)benzenesulfonyl chloride** is presented in Table 1. It is important to note that while some physical properties are available from suppliers, others are predicted based on its structure.

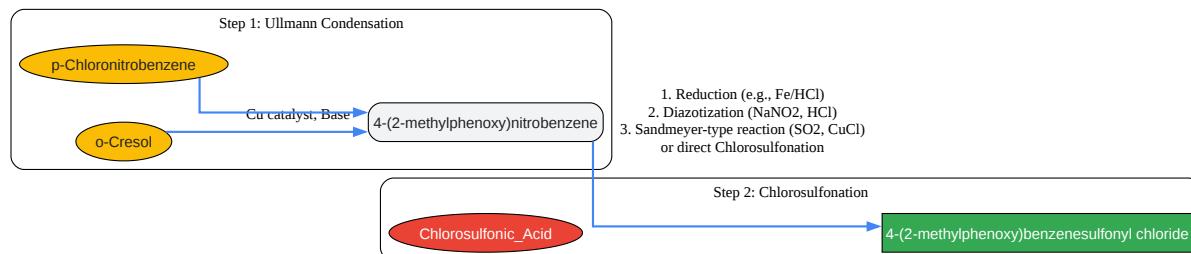
Property	Value	Source
CAS Number	610277-83-3	[2] [3]
Molecular Formula	C ₁₃ H ₁₁ ClO ₃ S	[2] [3]
Molecular Weight	282.75 g/mol	[2] [3]
Appearance	Pink crystalline powder	[2]
Purity	≥ 99% (by GC)	[2]
IUPAC Name	4-(2-methylphenoxy)benzenesulfonyl chloride	[3]
Synonyms	4-(o-tolyl)benzenesulfonyl chloride, 4-(2-methylphenoxy)benzene-1-sulfonyl chloride	[3]
Predicted XlogP	3.8	[4]
Storage Conditions	Store at 0-8 °C	[2]

Strategic Synthesis of 4-(2-methylphenoxy)benzenesulfonyl chloride

The synthesis of **4-(2-methylphenoxy)benzenesulfonyl chloride** can be logically approached through a two-step sequence: the formation of the diaryl ether backbone followed by the introduction of the sulfonyl chloride functionality. While a specific, published experimental protocol for this exact molecule is not readily available, a reliable synthetic strategy can be devised based on well-established and robust chemical transformations.

Proposed Synthetic Pathway

The proposed synthesis commences with the Ullmann condensation to form the diaryl ether, followed by chlorosulfonation. This approach is logical as the diaryl ether is generally stable to the conditions of chlorosulfonation.



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Caption: Proposed two-step synthesis of **4-(2-methylphenoxy)benzenesulfonyl chloride**.

Step 1: Synthesis of 4-(2-methylphenoxy)benzene (Diaryl Ether Intermediate)

The Ullmann condensation is a classic and effective method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.

Experimental Protocol (Proposed):

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add o-cresol (1.0 eq.), 4-bromophenol (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).
- Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the mixture to room temperature and pour it into a large volume of water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 4-(2-methylphenoxy)benzene.

Causality of Experimental Choices:

- Base: Potassium carbonate is a common and effective base for deprotonating the phenol, forming the more nucleophilic phenoxide.
- Catalyst: Copper(I) salts are essential for facilitating the coupling reaction.
- Solvent: A high-boiling polar aprotic solvent is used to ensure the solubility of the reactants and to achieve the necessary reaction temperature.
- Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the oxidation of the copper catalyst.

Step 2: Chlorosulfonation of 4-(2-methylphenoxy)benzene

The introduction of the sulfonyl chloride group is typically achieved via electrophilic aromatic substitution using chlorosulfonic acid. The diaryl ether is an activated aromatic system, and the substitution is expected to occur at the para position of the unsubstituted phenyl ring due to steric hindrance from the ortho-methyl group on the other ring.

Experimental Protocol (Proposed):

- In a fume hood, cool a flask containing chlorosulfonic acid (3-5 eq.) to 0 °C in an ice bath.

- Slowly add 4-(2-methylphenoxy)benzene (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not rise above 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- The solid precipitate, which is the desired sulfonyl chloride, is then collected by vacuum filtration.
- Wash the solid with cold water until the washings are neutral to pH paper.
- Dry the product under vacuum to yield **4-(2-methylphenoxy)benzenesulfonyl chloride**.

Causality of Experimental Choices:

- Excess Chlorosulfonic Acid: An excess of chlorosulfonic acid is used both as the reagent and the solvent to drive the reaction to completion.
- Low Temperature: The initial addition is carried out at low temperature to control the exothermic reaction and minimize side product formation.
- Quenching on Ice: The reaction is quenched by pouring it onto ice to decompose the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride.

Spectroscopic Characterization

While experimental spectra for **4-(2-methylphenoxy)benzenesulfonyl chloride** are not readily available in the public domain, its structure can be predicted based on the analysis of its functional groups and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted):

- Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.0 ppm). The protons on the benzenesulfonyl chloride ring will appear as two doublets (an AA'BB' system), with the protons ortho to the sulfonyl chloride group being the most downfield. The protons on the tolyl ring will also show a characteristic pattern.

- Methyl Protons: A singlet corresponding to the three methyl protons is expected around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy (Predicted):

- The spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the sulfonyl chloride group will be significantly downfield. The carbons of the diaryl ether linkage will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted):

- Sulfonyl Chloride (SO₂Cl): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
- Diaryl Ether (C-O-C): Stretching vibrations for the aryl-O bond will appear in the region of 1200-1270 cm⁻¹.
- Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

Mass Spectrometry (Predicted):

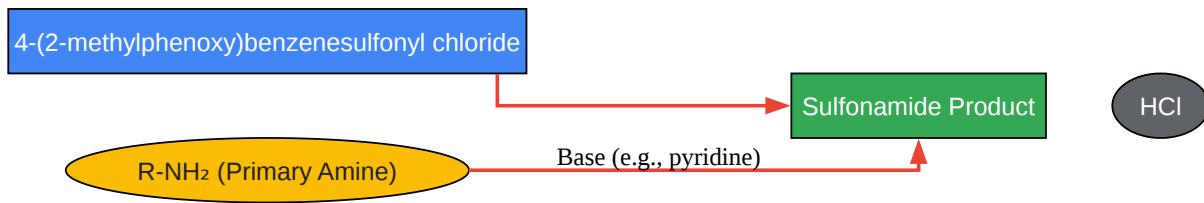
- The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Reactivity and Synthetic Applications

The synthetic utility of **4-(2-methylphenoxy)benzenesulfonyl chloride** is primarily dictated by the high reactivity of the sulfonyl chloride group.

Formation of Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, yielding sulfonamides, a class of compounds with a broad spectrum of biological activities.



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Caption: General reaction scheme for the synthesis of sulfonamides.

Mechanism and Protocol Considerations:

- The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
- The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
- This reaction forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.

Applications in Drug Discovery: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, enhancing the efficiency of drug development processes.[\[1\]](#) [\[2\]](#) The resulting sulfonamides can be designed to target a wide range of biological targets.

Other Applications

- Agrochemicals: It is used in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides.[\[1\]](#)[\[2\]](#)
- Polymer Chemistry: The compound can be used in the synthesis of specialty polymers, imparting desirable properties such as thermal stability and chemical resistance.[\[1\]](#)
- Surface Modification: It finds application in surface modification processes to improve the adhesion and compatibility of various materials.[\[1\]](#)

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **4-(2-methylphenoxy)benzenesulfonyl chloride** is not readily available, its handling precautions can be inferred from the known hazards of benzenesulfonyl chloride and its derivatives.[\[5\]](#)[\[6\]](#)

Hazard Identification:

- Corrosive: Causes severe skin burns and eye damage.[\[5\]](#)[\[6\]](#)
- Harmful if Swallowed: May be harmful if ingested.[\[5\]](#)[\[6\]](#)
- Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can lead to pressure buildup in closed containers.

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
- First Aid:
 - Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.

- Store away from incompatible materials such as water, strong bases, and oxidizing agents.
- The recommended storage temperature is 0-8 °C to maintain its stability.[2]

Conclusion

4-(2-methylphenoxy)benzenesulfonyl chloride is a valuable and versatile building block for chemical synthesis. Its unique combination of a diaryl ether scaffold and a reactive sulfonyl chloride handle makes it an attractive starting material for the development of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in research and development. This guide provides a foundational framework for scientists to explore the full potential of this important chemical intermediate.

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